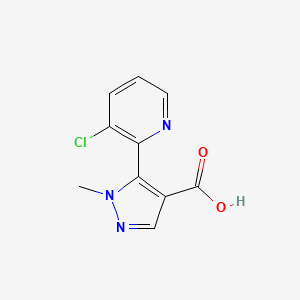
5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
This compound is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . It contains a pyrazole ring attached to a 3-chloropyridin-2-yl group and a carboxylic acid group . Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring attached to a 3-chloropyridin-2-yl group and a carboxylic acid group . The pyrazole ring is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The 3-chloropyridin-2-yl group is a pyridine ring with a chlorine atom at the 3-position .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Structural Characterization : 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives have been synthesized and characterized using various spectroscopic methods. Structural investigations through X-ray diffraction and comparison with density-functional-theory (DFT) calculations have been employed to analyze the molecular structure of these compounds. Thermodynamic properties related to the cyclization of these compounds have also been studied theoretically, providing insights into their stability and formation processes (Shen et al., 2012).
Applications in Cancer Research
- Anti-Cancer Activity : Novel complexes based on derivatives of this compound have been synthesized and their crystal structures characterized. These compounds have shown significant in vitro cytotoxicities against various cancer cell lines. Flow cytometry and cellular morphology observations have been utilized to examine the induced apoptosis in cancer cells by these compounds, demonstrating their potential as anti-cancer agents (Qiao et al., 2021).
Molecular Docking and Drug Design
- Molecular Docking Studies : Molecular docking studies have been conducted on derivatives of this compound to predict their binding interactions with target proteins. This approach is crucial in drug design as it helps in understanding the interaction mechanisms and potential efficacy of the compounds as therapeutic agents (Reddy et al., 2022).
Orientations Futures
Pyrazole derivatives have shown a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety and efficacy of this compound in biological systems .
Propriétés
IUPAC Name |
5-(3-chloropyridin-2-yl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-14-9(6(5-13-14)10(15)16)8-7(11)3-2-4-12-8/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXUWUUSHDTHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


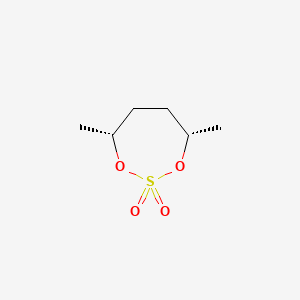
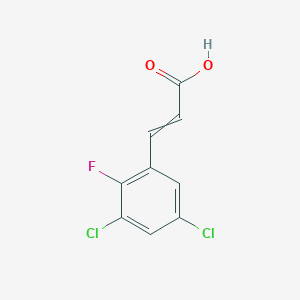

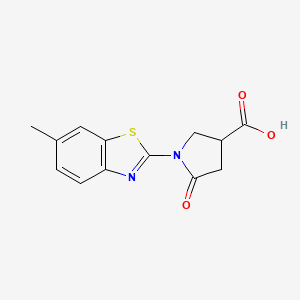
![1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413673.png)
![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)
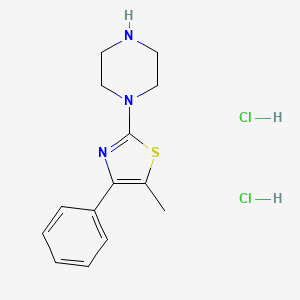
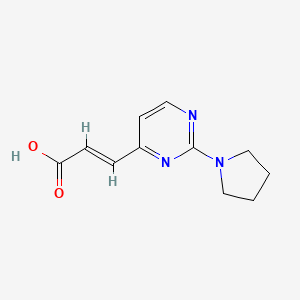
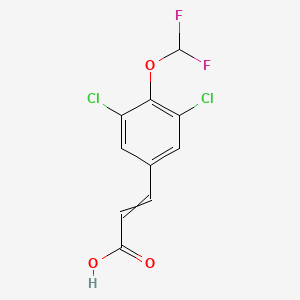
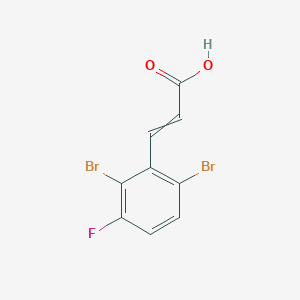

![(E)-tert-butyl (3-(7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl)allyl)carbamate](/img/structure/B1413687.png)


